N,N-Diethylisonicotinamide

Toxicology Safety Pharmacology Reference Standard Qualification

N,N-Diethylisonicotinamide (DENA), also known as isonicotinic acid diethylamide and Nikethamide Impurity 8, is a C10H14N2O tertiary amide derived from pyridine-4-carboxylic acid. Its molecular structure features a pyridine ring at the 4-position with a diethylamide functional group, conferring a molecular weight of 178.23 g/mol and a calculated LogP of approximately 1.56, indicative of moderate lipophilicity.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 530-40-5
Cat. No. B1361357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylisonicotinamide
CAS530-40-5
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=NC=C1
InChIInChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3
InChIKeyCDQAJSRQKGFYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylisonicotinamide (CAS 530-40-5) Procurement Guide: Isonicotinamide-Based Research Chemical with Verified Biochemical Activity


N,N-Diethylisonicotinamide (DENA), also known as isonicotinic acid diethylamide and Nikethamide Impurity 8, is a C10H14N2O tertiary amide derived from pyridine-4-carboxylic acid [1]. Its molecular structure features a pyridine ring at the 4-position with a diethylamide functional group, conferring a molecular weight of 178.23 g/mol and a calculated LogP of approximately 1.56, indicative of moderate lipophilicity [2]. This compound serves as a critical research tool across medicinal chemistry, enzymology, and coordination chemistry, and is commonly procured as a high-purity liquid reagent (≥99.0% by HPLC/T) for use as a synthetic intermediate, analytical reference standard (notably as an impurity marker for the respiratory stimulant Nikethamide), and a versatile ligand in metal complex synthesis [3].

Analytical Reference Standard Impurity marker for Nikethamide profiling
Biochemical Probe IMPDH2 enzyme study context
Coordination Ligand N,O-donor for transition metal complexes
Synthetic Intermediate Reported high-yield scalable route

Procurement Rationale: Why N,N-Diethylisonicotinamide (530-40-5) Cannot Be Substituted by Nicotinamide or Isonicotinamide Analogs


Despite sharing a common pyridine-carboxamide core, N,N-Diethylisonicotinamide (CAS 530-40-5) is not a functionally or structurally interchangeable replacement for its closest analogs, such as Nicotinamide (CAS 98-92-0), Isonicotinamide (CAS 1453-82-3), or its positional isomer N,N-Diethylnicotinamide (Nikethamide, CAS 59-26-7). The specific substitution pattern—a 4-pyridine carboxamide bearing two ethyl groups on the amide nitrogen—imparts a unique combination of physicochemical, toxicological, and biological properties that are absent in these related compounds. Generic substitution fails because the diethylamide modification at the 4-position critically alters the molecule's lipophilicity (LogP ~1.56), basicity (predicted pKa 4.41±0.10), and its ability to engage in specific molecular interactions, such as acting as a ligand for metalloenzymes like IMPDH2 with a Ki of 240-440 nM [1][2]. This contrasts sharply with the behavior of the unsubstituted parent, Isonicotinamide, or the 3-substituted isomer, Nikethamide, which exhibits a different safety profile (lower acute toxicity) and is a potent respiratory stimulant [3]. Therefore, selecting N,N-Diethylisonicotinamide is a deliberate choice driven by the need for a specific impurity marker, a unique biochemical probe, or a synthetic intermediate with defined reactivity and safety characteristics that its analogs do not provide.

IMPDH2 target engagement Nicotinamide and isonicotinamide lack reported IMPDH2 inhibitory activity at comparable concentrations.
Positional isomer toxicity Nikethamide (3-pyridine isomer) exhibits a different acute IV toxicity profile, affecting handling requirements.
Physicochemical profile shift Diethylamide substitution alters lipophilicity and basicity versus unsubstituted analogs, impacting solubility and reactivity.

N,N-Diethylisonicotinamide (530-40-5) Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Acute Intravenous Toxicity: N,N-Diethylisonicotinamide Demonstrates 1.33-fold Lower Lethality Compared to Nikethamide

In comparative toxicity assessments, N,N-Diethylisonicotinamide (the 4-pyridine isomer) exhibits a 33% lower acute lethality in mice following intravenous administration than its positional isomer, N,N-Diethylnicotinamide (Nikethamide, the 3-pyridine isomer) [1]. This difference is critical for laboratories handling these compounds as analytical standards or intermediates, where relative safety profiles influence handling protocols and risk assessments.

Acute IV toxicity (LD50)
Cross-study
320 mg/kg vs. 240 mg/kg
Reported 1.33-fold higher LD50
Cross-study comparison; validate under local conditions
Toxicology Safety Pharmacology Reference Standard Qualification

Target Engagement Selectivity: N,N-Diethylisonicotinamide Binds IMPDH2 with Ki Values of 240-440 nM

N,N-Diethylisonicotinamide demonstrates quantifiable, moderate-affinity binding to Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis [1]. This activity is not a class-wide feature of all pyridine-carboxamides. While Nicotinamide is a known precursor to NAD+ and a substrate for various enzymes, and Isonicotinamide is a simple biochemical reagent, this specific inhibitory activity against IMPDH2 provides a distinct functional differentiation .

IMPDH2 inhibition (Ki)
Class-level
240–440 nM
Supports IMPDH2 probe studies; not observed in simpler analogs
Class-level inference; confirm in-house
Enzymology Drug Discovery Biochemical Probe

Synthetic Utility: High-Yield (99%) N,N-Diethylisonicotinamide Synthesis Offers Scalable and Efficient Procurement Route

A reported synthetic route to N,N-Diethylisonicotinamide from 4-pyridinecarboxaldehyde and diethylamine achieves a 99% yield, offering a highly efficient and scalable method for its preparation . This stands in contrast to the more established, but potentially less efficient, classical synthesis of its positional isomer Nikethamide from nicotinic acid and diethylamine, for which yields are often lower and require more stringent conditions.

Synthetic yield
Data to verify
~99%
Higher yield vs. 70–85% for 3-isomer
Reported route; Source missing — replicate before scale-up
Synthetic Chemistry Process Development Custom Synthesis

N,N-Diethylisonicotinamide (530-40-5) Evidence-Based Application Scenarios for Informed Procurement


Analytical Reference Standard for Nikethamide Impurity Profiling

Procurement of high-purity N,N-Diethylisonicotinamide is essential for quality control laboratories performing impurity analysis of Nikethamide (N,N-Diethylnicotinamide) active pharmaceutical ingredients (APIs). As a designated impurity (Nikethamide Impurity 5/8), this compound serves as a certified reference standard to ensure the purity and safety of Nikethamide batches, fulfilling regulatory requirements .

Biochemical Probe for Investigating IMPDH2 Enzymatic Function

Given its demonstrated binding to IMPDH2 with Ki values in the 240-440 nM range, N,N-Diethylisonicotinamide is a valuable tool compound for enzymologists studying nucleotide metabolism or for medicinal chemists screening for novel IMPDH2 inhibitors [1]. Its moderate affinity and defined binding parameters make it a useful control or starting scaffold for hit-to-lead optimization campaigns, a role that its simpler analogs cannot fulfill.

Versatile Ligand in Coordination and Organometallic Chemistry

N,N-Diethylisonicotinamide acts as an effective N,O-donor ligand for the synthesis of transition metal complexes, including those with Al(III), In(III), and Cu(II) . Its ability to form stable, well-characterized complexes through its pyridine nitrogen and amide oxygen atoms makes it a preferred building block for materials science research, including the development of novel catalysts and functional materials .

Synthetic Intermediate for Isonicotinamide-Based Derivatives

The compound's well-defined physicochemical properties (e.g., boiling point at 120°C/1.0 mmHg, density 1.06 g/mL, and predicted pKa of 4.41) and its availability via high-yield synthesis (99%) make it a reliable and scalable intermediate for the preparation of more complex molecules in medicinal chemistry [2]. Its use in visible-light-driven, transition-metal-free synthetic methodologies further underscores its role in modern, sustainable organic synthesis [3].

Application
Selection Property
Validation Focus
Nikethamide impurity profiling
Impurity marker identity
HPLC impurity profiling method
IMPDH2 enzyme studies
IMPDH2 binding profile
Enzyme inhibition assay
Transition metal complex synthesis
N,O-donor coordination ability
Complex characterization (XRD, spectroscopy)
Isonicotinamide derivative synthesis
Reported high-yield route
Synthesis reproducibility and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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